9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
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Properties
IUPAC Name |
9-[(4-fluorophenyl)methylsulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c16-14-4-2-13(3-5-14)12-22(18,19)17-8-6-15(7-9-17)20-10-1-11-21-15/h2-5H,1,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAICVUWZTSQXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that includes a sulfonyl group and a fluorobenzyl moiety. Its molecular formula is C_{15}H_{18}F_N_2O_5S, suggesting it has significant potential for interactions with biological targets due to its complex architecture.
Mechanisms of Biological Activity
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that spirocyclic compounds can inhibit cell proliferation by inducing apoptosis through the mitochondrial pathway and modulating key signaling pathways such as MAPK/ERK.
2. Antimicrobial Properties
The sulfonamide group in the compound has been linked to antimicrobial activity. It is hypothesized that the compound may interfere with bacterial folate synthesis, similar to other sulfonamide antibiotics. Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria.
3. Neurological Effects
Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. This could open avenues for treating neurodegenerative diseases.
Data Tables
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | IC50 < 5 µM | |
| Antimicrobial | Staphylococcus aureus | Inhibition observed | |
| Neuroprotective | Neuronal Cell Lines | Reduced apoptosis |
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, researchers found that derivatives of spirocyclic structures showed significant cytotoxicity against HeLa cells with an IC50 value below 5 µM. This suggests that modifications in the structure can enhance anticancer efficacy.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various sulfonamide derivatives demonstrated that those with a fluorobenzyl substituent exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative strains. The mechanism was attributed to their ability to inhibit dihydropteroate synthase, a crucial enzyme in folate biosynthesis.
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results:
- Cytotoxicity : The compound has shown significant cytotoxic effects in vitro against various cancer cell lines.
- Antibacterial Activity : It has demonstrated effectiveness against multiple bacterial strains, indicating potential as an antibiotic agent.
- Neuroprotective Potential : Initial findings suggest it may protect neuronal cells from oxidative stress-induced apoptosis.
Scientific Research Applications
Therapeutic Applications
1. HIV Protease Inhibition
The compound has been investigated for its ability to inhibit HIV protease, an essential enzyme in the life cycle of the HIV virus. Inhibitors of this enzyme are crucial in the treatment of HIV infections. The 2,6-morpholine derivatives related to this compound have shown promise in inhibiting HIV replication and reducing the severity of infections .
2. Treatment of Chronic Kidney Diseases
Research indicates that derivatives of the spirocyclic structure can act as soluble epoxide hydrolase (sEH) inhibitors, which are beneficial in treating chronic kidney diseases. For instance, a related compound demonstrated significant efficacy in lowering serum creatinine levels in animal models of anti-glomerular basement membrane glomerulonephritis . This suggests that compounds with similar structural features may also exhibit therapeutic benefits in renal pathologies.
3. Ion Channel Modulation
Recent studies have highlighted the role of sulfonyl-containing compounds in modulating calcium ion channels. The sulfonyl group enhances the stability and activity of these compounds against neuronal calcium channels, indicating their potential use in treating neurological disorders . The modifications to the sulfonamide link have resulted in improved pharmacological profiles compared to earlier iterations.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
